molecular formula C20H20ClN3O2S B11611677 4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline

4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline

Cat. No.: B11611677
M. Wt: 401.9 g/mol
InChI Key: ISKKHUSIKPRBKI-UHFFFAOYSA-N
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Description

4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring, which is further functionalized with a chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of 1-chloropiperazine with 2-methylquinoline under basic conditions can yield the desired intermediate.

    Functionalization with Chlorophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or piperazine derivatives.

    Substitution: Formation of various substituted quinoline or piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline: Similar structure but with a bromine atom instead of chlorine.

    4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenylsulfonyl group can enhance its interaction with certain biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methylquinoline

InChI

InChI=1S/C20H20ClN3O2S/c1-15-14-20(18-4-2-3-5-19(18)22-15)23-10-12-24(13-11-23)27(25,26)17-8-6-16(21)7-9-17/h2-9,14H,10-13H2,1H3

InChI Key

ISKKHUSIKPRBKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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